molecular formula C11H12ClNO2 B6164489 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 57463-12-4

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6164489
CAS No.: 57463-12-4
M. Wt: 225.7
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Description

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of a chlorine atom at the 6th position and a propyl group at the 2nd position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the reaction of 2-nitrophenol with 3-chloro-2-propylacetoacetate. The reaction typically proceeds under acidic conditions, followed by cyclization to form the benzoxazine ring . The reaction conditions often include heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3-dihydro-1,4-benzoxazin-3-one: Similar structure but lacks the propyl group.

    2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure but lacks the chlorine atom.

    6-chloro-2,3-dihydro-1,4-benzoxazin-3-one-4-acetic acid: Contains an additional acetic acid group.

Uniqueness

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the chlorine atom and the propyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

CAS No.

57463-12-4

Molecular Formula

C11H12ClNO2

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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